molecular formula C11H10N2O3S B8421785 4-(6-Methoxy-benzooxazol-2-yl)-thiazolidin-2-one

4-(6-Methoxy-benzooxazol-2-yl)-thiazolidin-2-one

Cat. No. B8421785
M. Wt: 250.28 g/mol
InChI Key: VHDDUBGGUCLRCK-UHFFFAOYSA-N
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Patent
US07045539B2

Procedure details

To 2-oxo-thiazolidine-4-carboxylic acid (2-hydroxy-4-methoxy-phenyl)-amide (50 mg) in p-xylene (3 mL) was added pyridinium p-toluenesolfonate (42 mg). The reaction mixture was refluxed for 2 h and then allowed to cool to room temperature. The mixture was diluted with ethyl acetate and water was added. The layers were separated and the organic layer was washed with brine, dried (Na2SO4), and concentrated. Flash chromatography on silica gel eluting with 3% methanol-methylene chloride afforded 42 mg (90%) of the title compound as a solid. MS: 251 (MH+) HPLC tR: 1.60 min.
Name
2-oxo-thiazolidine-4-carboxylic acid (2-hydroxy-4-methoxy-phenyl)-amide
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
42 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[NH:10][C:11]([CH:13]1[CH2:17][S:16][C:15](=[O:18])[NH:14]1)=[O:12].[NH+]1C=CC=CC=1>CC1C=CC(C)=CC=1.C(OCC)(=O)C.O>[CH3:9][O:8][C:6]1[CH:5]=[CH:4][C:3]2[N:10]=[C:11]([CH:13]3[CH2:17][S:16][C:15](=[O:18])[NH:14]3)[O:12][C:2]=2[CH:7]=1

Inputs

Step One
Name
2-oxo-thiazolidine-4-carboxylic acid (2-hydroxy-4-methoxy-phenyl)-amide
Quantity
50 mg
Type
reactant
Smiles
OC1=C(C=CC(=C1)OC)NC(=O)C1NC(SC1)=O
Name
Quantity
42 mg
Type
reactant
Smiles
[NH+]1=CC=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
CC=1C=CC(=CC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(N=C(O2)C2NC(SC2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 42 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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